(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide
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Overview
Description
(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. The presence of the chiral center adds to its complexity and potential for enantioselective interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the amine and a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine or amide functional groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives and other oxidized products.
Reduction: Reduced amines and alcohols.
Substitution: Substituted amides and amines.
Scientific Research Applications
(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for enantioselective binding, which can modulate the activity of the target protein. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Eletriptan: An anti-migraine drug with a similar pyrrolidine structure.
2-(Heteroaryl)-aminothiazole Compounds: Used in pharmaceutical compositions for their antiproliferative properties.
Cyclin-dependent Kinase 2 (CDK2) Inhibitors: Compounds that mediate protein degradation and have applications in cancer treatment.
Uniqueness
(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide is unique due to its specific chiral configuration and the presence of both amino and amide functional groups. This combination allows for diverse chemical reactivity and potential for enantioselective interactions in biological systems, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-7-9-5-4-6-14(9)3/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t9?,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKZFUDBIYSRKO-AXDSSHIGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1CCCN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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